N-Fmoc rhodamine 110
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Overview
Description
N-Fmoc rhodamine 110 is a mono-protected derivative of rhodamine 110, a well-known fluorescent dye. This compound is particularly useful in the synthesis of heterofunctional rhodamine 110 derivatives, including peptidase substrates . The Fmoc protection group is commonly used in peptide synthesis systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Fmoc rhodamine 110 involves several steps under specific reaction conditions. The synthesis typically starts with the preparation of rhodamine 110, which is then mono-protected with the Fmoc group. The reaction conditions are generally mild, aiming to minimize side products and increase yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high purity and yield. The final product is often free of complex purification steps, making the method efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc rhodamine 110 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fluorescent properties of the compound.
Reduction: This reaction is less common but can be used to modify the structure.
Substitution: Commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reagents like sodium borohydride.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different fluorescent derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
N-Fmoc rhodamine 110 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of heterofunctional rhodamine derivatives.
Biology: Serves as a fluorescent probe in various biological assays.
Medicine: Utilized in enzyme assay systems to study peptidase activity.
Industry: Applied in the development of fluorescent sensors and markers
Mechanism of Action
The mechanism of action of N-Fmoc rhodamine 110 involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. Upon removal of the Fmoc group, the compound can interact with enzymes or other proteins, leading to fluorescence changes that can be monitored .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another fluorescent dye with different spectral properties.
Tetramethylrhodamine: Known for its high fluorescence quantum yield.
Carboxyfluorescein: Often used in similar applications but with different excitation and emission wavelengths
Uniqueness
N-Fmoc rhodamine 110 is unique due to its Fmoc protection group, which allows for selective reactions and the synthesis of heterofunctional derivatives. This makes it particularly useful in peptide synthesis and the development of fluorescent probes .
Properties
Molecular Formula |
C35H24N2O5 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C35H24N2O5/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30/h1-18,30,36H,19H2,(H,37,40)(H,38,39) |
InChI Key |
SRTFRILJBFXTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=C6C=CC(=N)C=C6O5)C7=CC=CC=C7C(=O)O |
Origin of Product |
United States |
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